N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
CAS No. |
364616-45-5 |
|---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-9-7-15(8-10-16)20-12-13(11-17(20)21)18(22)19-14-5-3-2-4-6-14/h7-10,13-14H,2-6,11-12H2,1H3,(H,19,22) |
InChI Key |
QZIUYCNGANKWHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3 |
solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolidine Carboxamides with Varied Aryl Substituents
N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (CAS: 331759-19-4)
- Key Differences : The 4-methoxyphenyl group in the target compound is replaced with a 3-chlorophenyl group.
- This substitution may influence metabolic stability or target selectivity .
N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide (CAS: 896918-68-6)
- Key Differences : The cyclohexyl group is replaced with a cyclopentyl ring, and the aryl substituent is 4-chlorophenyl.
- The 4-chloro substituent may confer distinct electronic properties compared to 4-methoxy, affecting intermolecular interactions .
*Estimated based on structural similarity.
Heterocyclic Core Modifications
trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide
- Key Differences : The pyrrolidine ring is replaced with a thiazolidine (5-membered ring containing sulfur and nitrogen).
- The 2-oxo group may enhance hydrogen-bonding interactions with biological targets .
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 338977-35-8)
Coordination Compounds with Similar Ligands
Pd(II) Complexes with 4-Methoxyphenyl Ligands
- Example : Di-μ-acetate-bis(N-cyclohexyl-1-(4-methoxyphenyl)methaniminato-C⁶,N)dipalladium(II) (1b, m.p. 193–195°C) .
- Comparison : While the ligand shares the 4-methoxyphenyl group with the target compound, the palladium coordination center shifts the application toward catalysis or materials science rather than bioactivity. The lower melting point (vs. chloro-bridged analogs) suggests reduced thermal stability due to acetate bridging .
Key Research Findings and Trends
- Substituent Effects : Methoxy groups (electron-donating) generally enhance solubility compared to chloro groups (electron-withdrawing), as seen in pyrrolidine carboxamides .
- Ring Size and Flexibility : Cyclopentyl analogs exhibit reduced steric hindrance compared to cyclohexyl derivatives, which may improve pharmacokinetic properties .
Biological Activity
N-cyclohexyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS No. 364616-45-5) is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Cyclohexyl group
- Methoxyphenyl group
- Pyrrolidine ring with a carboxamide functional group
Molecular Formula: C₁₈H₂₄N₂O₃
Molecular Weight: 316.4 g/mol
IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
-
Antimicrobial Activity
- The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- A comparative study highlighted its antifungal properties against Candida albicans and Candida glabrata, suggesting strong antifungal activity .
-
Anticancer Properties
- Preliminary investigations suggest that this compound may possess anticancer properties, potentially through mechanisms involving the inhibition of specific cancer cell lines .
- Its structural similarities to other known anticancer agents indicate potential pathways for further exploration in cancer therapy.
-
Enzyme Inhibition
- The compound is being studied for its ability to inhibit the enzyme ALOX15, which is involved in inflammatory processes. The methoxy group appears to play a crucial role in this inhibitory activity .
- In vitro studies have reported IC50 values indicating the effectiveness of the compound in inhibiting linoleate oxygenase activity, which is relevant for inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes : The compound may modulate enzyme activity through allosteric mechanisms or direct binding to active sites.
- Receptors : Potential interactions with cellular receptors could influence various signaling pathways related to inflammation and cancer progression.
Comparative Analysis
To better understand the biological potential of this compound, it can be compared with similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-cyclohexyl-1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide | Similar core structure | Moderate antimicrobial activity |
| N-cyclohexyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,1-dimethyl-4-oxo-1,4-dihydro-6-quinolinecarboxamide | Similar functional groups | Potential anticancer properties |
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Antimicrobial Studies : A study conducted on various derivatives of methoxyphenyl compounds indicated that those with similar structural motifs exhibited significant antimicrobial properties, supporting the notion that this compound may also be effective .
- Cancer Cell Line Testing : Research involving different cancer cell lines has shown promising results regarding the inhibition of cell proliferation by this compound, suggesting its potential as a therapeutic agent in oncology .
- Enzyme Activity Inhibition : Detailed kinetic studies revealed that the compound's interaction with ALOX15 leads to significant changes in enzymatic activity, further supporting its role as a potential anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
